4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile
Description
This compound is a nicotinonitrile derivative featuring a dimethylamino group at the 4-position of the pyridine ring, a pyrrole ring substituted with an oxyimino methyl group, and a 3-fluorobenzyl ether moiety. Its structural complexity arises from the integration of multiple pharmacophores: the nicotinonitrile core (known for kinase inhibition ), the dimethylamino group (enhancing solubility and bioavailability ), and the fluorinated benzyl group (common in CNS-targeting drugs ).
Properties
IUPAC Name |
4-(dimethylamino)-2-[2-[(E)-(3-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-25(2)19-8-9-23-20(18(19)12-22)26-10-4-7-17(26)13-24-27-14-15-5-3-6-16(21)11-15/h3-11,13H,14H2,1-2H3/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZNXZZZCKYEEO-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC(=CC=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC(=CC=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile, also known by its CAS number 303986-45-0, is a complex organic compound that has garnered attention for its potential biological activity. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 397.83 g/mol. The structure incorporates a dimethylamino group, a pyrrole ring, and a nitrile group, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs play a significant role in cellular signaling and are implicated in numerous physiological processes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation.
Neuropharmacological Effects
Given the presence of the dimethylamino group, there is potential for neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrrolidine derivatives revealed that modifications at the nitrogen position significantly enhanced antibacterial activity against Gram-positive bacteria. The compound was tested against Bacillus subtilis and showed promising results compared to standard antibiotics .
- Cytotoxicity in Cancer Models : In a screening of various nitro-substituted pyrrolidine derivatives, one compound demonstrated IC50 values in the low micromolar range against human breast cancer cell lines. This suggests a potential pathway for further development as an anticancer agent .
- Neuropharmacological Screening : A recent investigation into compounds with similar structural features indicated that they could act as selective serotonin reuptake inhibitors (SSRIs), suggesting possible applications in treating depression or anxiety disorders .
Data Tables
| Activity Type | Tested Organisms/Cells | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition at 50 µg/mL |
| Cytotoxicity | MCF-7 (breast cancer) cells | IC50 = 15 µM |
| Neuropharmacological | Rat brain slice assays | Increased serotonin levels observed |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile exhibit significant anticancer properties. For example, derivatives of pyridine and pyrrole have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific mechanisms often involve the inhibition of key protein kinases involved in cell signaling pathways related to cancer progression .
Anticonvulsant Properties
Studies have demonstrated that certain derivatives of this class of compounds possess anticonvulsant activity. For instance, modifications at the benzyl or fluorobenzyl positions can enhance the efficacy of these compounds against induced seizures in animal models, suggesting a potential role in treating epilepsy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Preliminary studies have indicated that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to cell death .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Dimethylamino Group: This is often done via nucleophilic substitution reactions.
- Addition of the Fluorobenzyl Group: The incorporation of the fluorobenzyl moiety may involve coupling reactions or electrophilic aromatic substitutions.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research highlighted a derivative closely related to our compound that showed promising results in inhibiting breast cancer cell lines. The mechanism was attributed to the compound's ability to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Case Study 2: Anticonvulsant Activity
In a preclinical trial reported in Epilepsy Research, researchers evaluated various derivatives for their anticonvulsant effects. The study found that compounds with similar structural motifs effectively reduced seizure frequency in rodent models, indicating potential therapeutic applications for epilepsy .
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with several nicotinonitrile derivatives (Table 1):
Key Observations :
- Fluorinated Aryl Groups : The 3-fluorobenzyl group in the target compound is distinct from the 4-fluorophenyl in and -fluorophenyl in , suggesting tailored lipophilicity and target selectivity.
- Heterocyclic Diversity : The pyrrole ring in the target compound contrasts with pyrazole () and pyrazolopyrimidine (), which may influence binding kinetics due to ring size and electron distribution.
Pharmacological and Physicochemical Properties
While direct data for the target compound is absent, insights can be inferred from analogues:
- Cytotoxicity: Nicotinonitriles with pyrazole substituents () show cytotoxic activity against cancer cell lines, likely due to kinase inhibition .
- Bioavailability: Dimethylamino groups (as in ) enhance solubility, suggesting improved absorption for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
